molecular formula C11H9F3O3 B569125 Ethyl 3-(2,3,4-trifluorophenyl)-3-oxopropanoate CAS No. 157766-27-3

Ethyl 3-(2,3,4-trifluorophenyl)-3-oxopropanoate

Cat. No. B569125
CAS RN: 157766-27-3
M. Wt: 246.185
InChI Key: IUQMSOWINMALDV-UHFFFAOYSA-N
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Description

This compound is likely an ester derivative of a carboxylic acid, specifically a 3-oxopropanoic acid, with a 2,3,4-trifluorophenyl group attached. The trifluorophenyl group suggests that the compound could have interesting chemical properties due to the presence of the highly electronegative fluorine atoms .


Molecular Structure Analysis

The compound likely has a planar structure due to the sp2 hybridization of the carbonyl carbon in the ester group. The trifluorophenyl group could introduce some steric hindrance and electronic effects due to the presence of the fluorine atoms .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, esters in general can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. The ester group could potentially form hydrogen bonds, influencing its solubility in different solvents . The trifluorophenyl group could also influence the compound’s properties due to the electronegativity of the fluorine atoms .

Scientific Research Applications

  • Pharmaceutical Compound Characterization : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound, was characterized using spectroscopic and diffractometric techniques, highlighting challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

  • Synthesis Techniques : A method for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates was developed, showcasing the versatility of this compound in chemical synthesis (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).

  • Enantioselective Reduction : Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus, demonstrating the potential for biocatalysis in chemical synthesis (Salvi & Chattopadhyay, 2006).

  • Bioanalytical Method Development : A rapid and selective RP-HPLC bioanalytical method was developed for quantitative measurement of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition property. This study contributes to drug development and pharmaceutical analysis (Nemani, Shard, & Sengupta, 2018).

  • Battery Performance Improvement : Ethyl 3,3,3-trifluoropropanoate was used as an additive to improve the cycling performance of LiMn 2 O 4 cathodes in lithium-ion batteries at elevated temperatures, highlighting its application in energy storage technologies (Huang, Zheng, Wu, Wang, Pan, & Fang, 2016).

  • Heterocycle Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, was used as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, demonstrating the compound's utility in organic synthesis (Honey, Pasceri, Lewis, & Moody, 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the specific biological target. If it’s used in a chemical reaction, its reactivity would likely be influenced by the ester group and the trifluorophenyl group .

properties

IUPAC Name

ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-9(16)5-8(15)6-3-4-7(12)11(14)10(6)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQMSOWINMALDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,3,4-trifluorophenyl)-3-oxopropanoate

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